molecular formula C23H28ClNO4 B5228099 ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-5-methoxybenzyl)-4-piperidinecarboxylate

ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-5-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B5228099
M. Wt: 417.9 g/mol
InChI Key: FDUFUUKKLHENGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-5-methoxybenzyl)-4-piperidinecarboxylate is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-5-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-5-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. This may have implications for drug interactions and toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-5-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its potential as a therapeutic agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-5-methoxybenzyl)-4-piperidinecarboxylate. One area of focus could be on elucidating the compound's mechanism of action, which would provide insights into its potential therapeutic applications. Additionally, further studies could investigate the compound's pharmacokinetic and pharmacodynamic properties, as well as its potential interactions with other drugs. Finally, research could explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-5-methoxybenzyl)-4-piperidinecarboxylate involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-chlorobenzylamine to form 2-chlorobenzylidene-2-hydroxy-5-methoxybenzylamine. This intermediate product is then reacted with piperidine-4-carboxylic acid ethyl ester to form the final product.

Scientific Research Applications

Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-5-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential as an anti-cancer agent. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has shown potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.

properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methyl]-1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO4/c1-3-29-22(27)23(15-17-6-4-5-7-20(17)24)10-12-25(13-11-23)16-18-14-19(28-2)8-9-21(18)26/h4-9,14,26H,3,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUFUUKKLHENGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C(C=CC(=C2)OC)O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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